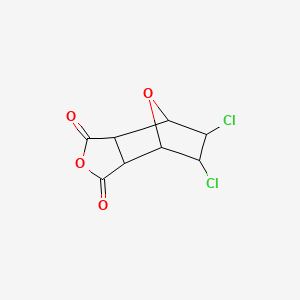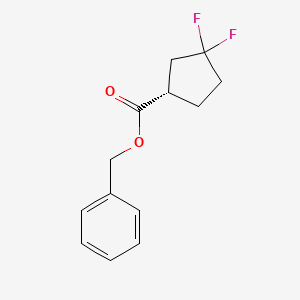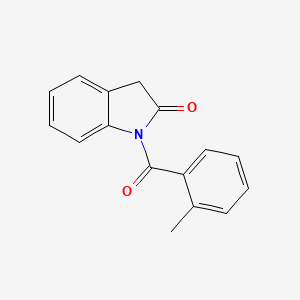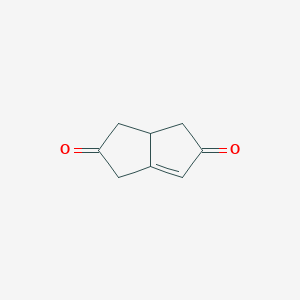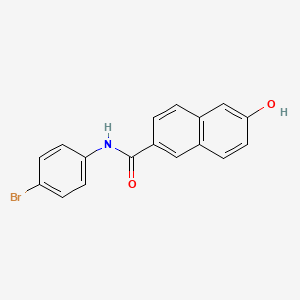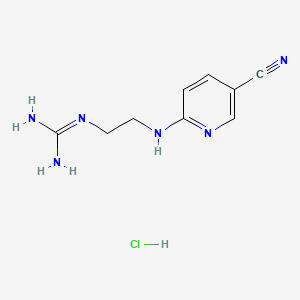
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClN6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a cyanopyridine moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride typically involves the reaction of 5-cyanopyridine-2-amine with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine oxides.
Reduction: Can produce amines or other reduced derivatives.
Substitution: Results in substituted guanidines or pyridines.
Aplicaciones Científicas De Investigación
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)thiourea
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)urea
Uniqueness
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is unique due to its specific combination of the guanidine group and cyanopyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13ClN6 |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12;/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14);1H |
Clave InChI |
AXSVTLILRCNSCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)NCCN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)



